molecular formula C18H28N2O2 B6118909 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide

Cat. No. B6118909
M. Wt: 304.4 g/mol
InChI Key: XKOZBGMXSGIURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. It is a derivative of a naturally occurring compound, gamma-aminobutyric acid (GABA), and acts as an inhibitor of the enzyme responsible for the breakdown of GABA in the brain.

Mechanism of Action

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide acts as an inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide increases the levels of GABA in the brain, which has a calming effect and can help to reduce cravings for addictive substances.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and stress. It has also been shown to reduce the reinforcing effects of cocaine and alcohol, which can help to reduce the likelihood of relapse in individuals with addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide is that it has been extensively studied in preclinical and clinical trials, which have demonstrated its safety and efficacy. However, one limitation is that it is not currently available for use in humans outside of clinical trials.

Future Directions

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide. One area of interest is the use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide in combination with other medications or therapies for addiction treatment. Another area of interest is the investigation of the long-term effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide on brain function and behavior. Additionally, research on the potential use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide in the treatment of other neurological disorders such as depression and PTSD is also an area of interest.

Synthesis Methods

The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide involves the reaction of 3-methyl-2-furoic acid with cyclohexylmethylamine and piperidine under controlled conditions. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-9-11-22-17(14)18(21)19-16-8-5-10-20(13-16)12-15-6-3-2-4-7-15/h9,11,15-16H,2-8,10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZBGMXSGIURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.